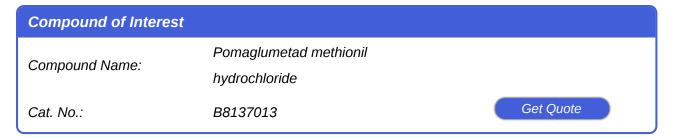


early-phase clinical trials of LY2140023 in psychosis

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An In-depth Technical Guide to the Early-Phase Clinical Development of LY2140023 (Pomaglumetad Methionil) in Psychosis

Introduction: Targeting Glutamate in Schizophrenia

For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as hallucinations and delusions, these agents often fall short in treating the negative and cognitive symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can be associated with burdensome side effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, and hyperprolactinemia.[1]

This therapeutic gap spurred research into alternative pathophysiological models, leading to a focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This led to the development of novel therapeutic agents targeting glutamate receptors. One such agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for metabotropic glutamate 2/3 (mGlu2/3) receptors.[3][4] This document provides a detailed technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and mechanism of action in patients with schizophrenia.

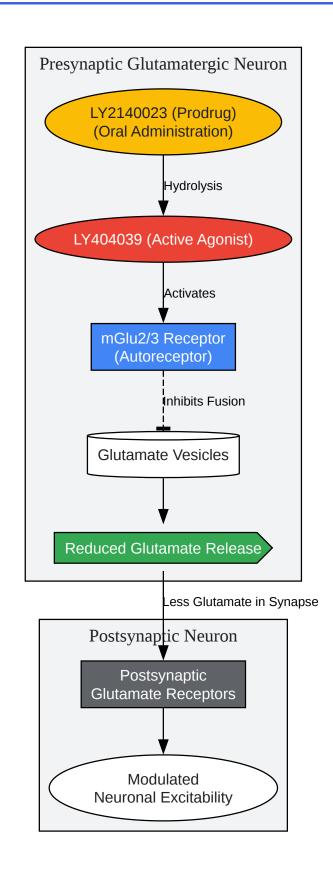


Mechanism of Action of LY2140023

LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite, LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors. [3][6] These receptors are G-protein coupled receptors that are primarily located presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions implicated in schizophrenia.[4][5]

Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate. [3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal neurons thought to underlie psychosis, representing a fundamentally different approach from the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably, LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential for a distinct and improved side-effect profile.[4][5]





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Caption: Signaling pathway of LY2140023 as an mGlu2/3 receptor agonist.

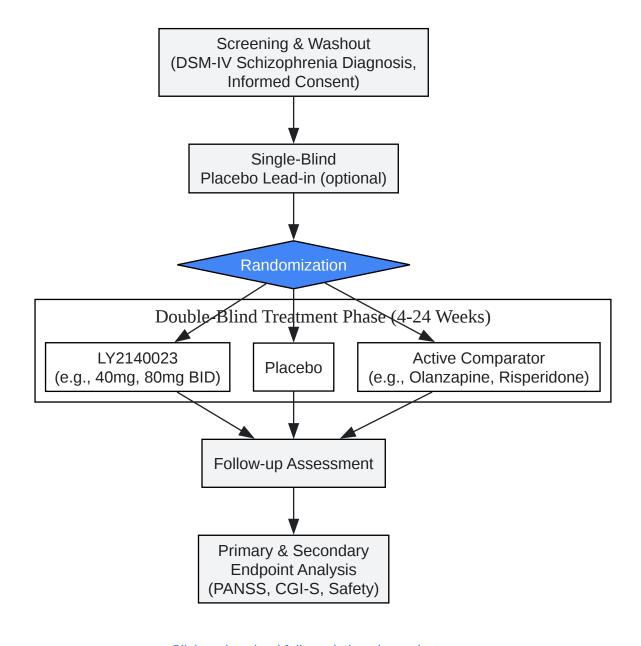


Early-Phase Clinical Trial Program

The clinical development of LY2140023 involved several key Phase 2 studies designed to establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.

Experimental Protocols

The early-phase trials for LY2140023 shared common design elements, including multicenter, randomized, and controlled methodologies. A generalized workflow for these studies is depicted below.



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Caption: Generalized experimental workflow for LY2140023 Phase 2 trials.

Key Methodological Details:

- Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of symptoms, while others targeted those with prominent negative symptoms.[8][9]
- Primary Efficacy Endpoint: The most common primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]
- Key Secondary Endpoints: These often included the Clinical Global Impression-Severity (CGI-S) score, responder rates (e.g., ≥25% decrease in PANSS total score), and changes in PANSS subscales (positive and negative).[5]
- Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.
 [9][10]

Summary of Key Phase 2 Trial Results

The clinical journey of LY2140023 was marked by initial promise followed by subsequent setbacks. The quantitative outcomes from major published early-phase studies are summarized below.

Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials



Study (Referenc e)	Treatmen t Groups	Duration	N	Baseline PANSS (Mean)	Change in PANSS Total Score (Mean)	p-value vs. Placebo
Proof-of- Concept[5]	LY2140023 40mg BID	4 Weeks	~65	~87	-20.6	< 0.001
Olanzapine 15mg QD	4 Weeks	~65	~87	-22.3	< 0.001	
Placebo	4 Weeks	~65	~87	-6.7	-	-
HBBM Study[8]	LY2140023 40mg BID	6 Weeks	~289	Not Specified	Not Significantl y Different from Placebo	0.154
LY2140023 80mg BID	6 Weeks	~289	Not Specified	Not Significantl y Different from Placebo	0.698	
Risperidon e 2mg BID	6 Weeks	~145	Not Specified	Statistically Superior to Placebo	< 0.001	_
Placebo	6 Weeks	~289	Not Specified	-	-	_
HBBR (vs. SOC)[9]	LY2140023 40mg BID	24 Weeks	130	79.8	-12.1	0.004*
Standard of Care (SOC)	24 Weeks	131	79.0	-17.6	-	_

Note: In the HBBR



study, the

p-value

indicates

that the

improveme

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SOC group

was

significantl

y greater

than in the

LY2140023

group at

the 24-

week

endpoint.

Table 2: Safety and Tolerability Profile from Phase 2 Trials



Adverse Event/Outcom e	LY2140023	Atypical Antipsychotic (SOC/Compara tor)	Placebo	Key Findings and Citations
Discontinuation (Lack of Efficacy)	20.8%	11.5% (SOC)	N/A	Higher discontinuation due to lack of efficacy for LY2140023 in a 24-week study.
Discontinuation (Adverse Events)	17.7%	14.5% (SOC)	N/A	No significant difference in discontinuation due to AEs compared to SOC.[9]
Weight Gain	-0.51 kg (4 wks)	+0.74 kg (Olanzapine, 4 wks)	No change	LY2140023 was not associated with weight gain and showed a slight mean reduction.[5][9]
-2.8 kg (24 wks)	+0.4 kg (Aripiprazole, 24 wks)	N/A	A Phase 3 study confirmed a significant weight loss advantage over aripiprazole. [10]	



Extrapyramidal Symptoms (EPS)	No difference from placebo	Significantly more (SOC)	No difference	LY2140023 showed a low incidence of EPS, comparable to placebo.[5][9]
Prolactin Elevation	No difference from placebo	N/A	No difference	Unlike many atypical antipsychotics, LY2140023 was not associated with prolactin elevation.[2][5]
Common TEAEs (>SOC)	Vomiting, Agitation, Dyspepsia	Akathisia, Weight Gain	N/A	The side-effect profile was distinct from dopamine-blocking agents. [9][11]
Convulsions/Seiz ures	Reported in some patients	N/A	N/A	A potential association with seizures was identified as a safety concern requiring further study.[11][12]

Discussion and Conclusion

The early clinical development of LY2140023 represented a significant effort to validate the glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The initial proof-of-concept study was highly encouraging, showing robust efficacy on par with olanzapine for both positive and negative symptoms, coupled with a favorable side-effect profile devoid of weight gain, EPS, and prolactin elevation.[2][5]



However, these promising results were not replicated in subsequent, larger Phase 2 and Phase 3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation from placebo for either dose of LY2140023, while the active comparator, risperidone, demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]

In summary, LY2140023 is a pioneering mGlu2/3 receptor agonist that provided a clinical test of the glutamate hypothesis. While it demonstrated a unique and potentially advantageous safety profile, its inconsistent efficacy in later-stage trials highlighted the complexities of targeting the glutamate system for psychosis. The data from these early-phase trials remain a valuable resource for researchers and drug developers, offering critical insights into trial design, patient selection, and the ongoing quest for novel antipsychotic mechanisms.

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